molecular formula C14H20N4O2 B13024876 4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline

4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline

Cat. No.: B13024876
M. Wt: 276.33 g/mol
InChI Key: KLUSUANURAAYIV-UHFFFAOYSA-N
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Description

4-(4-Ethyl-4,7-diazaspiro[25]octan-7-yl)-2-nitroaniline is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitroaniline with 4-ethyl-4,7-diazaspiro[2.5]octane under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, and a solvent like toluene or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and specific reaction conditions, such as temperature control and solvent selection, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), various nucleophiles

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)

Major Products Formed

Scientific Research Applications

4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline is unique due to its specific spirocyclic structure and the presence of both ethyl and nitro groups.

Properties

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

4-(4-ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline

InChI

InChI=1S/C14H20N4O2/c1-2-17-8-7-16(10-14(17)5-6-14)11-3-4-12(15)13(9-11)18(19)20/h3-4,9H,2,5-8,10,15H2,1H3

InChI Key

KLUSUANURAAYIV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC12CC2)C3=CC(=C(C=C3)N)[N+](=O)[O-]

Origin of Product

United States

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